1,2-Diethoxyethane, also known as diethyl cellosolve or ethylene glycol diethyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 118.18 g/mol. This compound appears as a clear, colorless liquid with a faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, making it a volatile substance with a vapor pressure of 9 mmHg at 20 °C . It is slightly soluble in water but more soluble in organic solvents, which makes it useful as a solvent in various chemical applications.
The biological activity of 1,2-diethoxyethane is notable for its potential toxicity. It is classified as a reproductive effector and primary irritant, capable of causing serious eye irritation and potential damage to fertility . Ingestion or inhalation of high concentrations can lead to symptoms such as headache, dizziness, nausea, and even coma in severe cases . Its effects on human health necessitate careful handling and usage.
1,2-Diethoxyethane can be synthesized through various methods:
These methods allow for the production of 1,2-diethoxyethane in laboratory and industrial settings.
Studies have shown that 1,2-diethoxyethane interacts with various biological systems. Its potential reproductive toxicity has been documented, indicating that it may affect fertility in humans and animals . Furthermore, its irritant properties highlight the need for safety measures when handling this compound.
Several compounds share structural similarities with 1,2-diethoxyethane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
Ethylene glycol diethyl ether | C6H14O2 | 121.4 | Used primarily as a solvent; less toxic than others |
Diethylene glycol | C4H10O3 | 245 | Higher boiling point; used as an antifreeze |
Ethyl acetate | C4H8O2 | 77.1 | Volatile ester; commonly used in paints |
1,4-Dioxane | C4H8O2 | 101 | More polar; used as a solvent for polar compounds |
1,2-Diethoxyethane stands out due to its balance between solubility and volatility, making it particularly useful in organic synthesis where both properties are advantageous.
Homogeneous catalysts, particularly acidic systems, dominate 1,2-diethoxyethane synthesis. Electrogenerated acid (EGA) systems, such as those involving ruthenium complexes, enable ethanol oxidation to acetaldehyde followed by acetalization. For instance, Kasahara et al. demonstrated that electrochemical oxidation of ethanol generates protons (H⁺) in situ, which catalyze the acetalization of acetaldehyde with ethanol to yield 1,1-diethoxyethane. While this method primarily targets the 1,1-isomer, analogous mechanisms could apply to 1,2-diethoxyethane by modifying reaction conditions.
Ionic liquids (ILs) like ester sulfate-functionalized imidazolium salts (e.g., [BMIM][MeSO₄]) have shown exceptional activity in acetalization reactions, achieving >90% conversion of ethanol to acetals under mild conditions. These systems leverage the dual functionality of ILs as solvents and catalysts, with sulfonic acid groups facilitating proton transfer.
Heterogeneous catalysts offer advantages in recyclability and scalability. Copper nanoparticles supported on SBA-15 (CuNP/SBA-15) catalyze ethanol condensation to diethyl acetal in vapor-phase reactions at atmospheric pressure, achieving 97% selectivity. The mesoporous structure of SBA-15 enhances mass transfer, while Cu nanoparticles promote dehydrogenation and acetalization steps.
Heteropolyacids (HPAs) immobilized on silica, such as H₃PW₁₂O₄₀@AptesSBA-15, exhibit high acidity and stability in acetalization reactions. These catalysts achieve 97% glycerol conversion to solketal (a related acetal) at 25°C, suggesting potential adaptability for 1,2-diethoxyethane synthesis.
Continuous flow reactors address limitations of batch processes, such as catalyst deactivation and equilibrium constraints. Using Amberlyst 15 in a fixed-bed reactor, Gómez et al. achieved 59% equilibrium conversion of ethanol to 1,1-diethoxyethane at 20°C. However, resin deactivation due to water adsorption remains a challenge, necessitating periodic regeneration or solvent addition.
Solvent-assisted systems (e.g., n-hexane) improve conversion by shifting equilibrium via azeotropic water removal. In one study, hexane increased ethanol conversion by 15% in continuous flow setups.
Solvent choice critically influences reaction kinetics and equilibrium. Aqueous ethanol mixtures with low dielectric constants (<40) favor acetalization by reducing water activity, as demonstrated in the alkaline hydrolysis of esters. Conversely, non-polar solvents like toluene or hexane enhance selectivity by isolating hydrophobic acetals from aqueous phases.
Table 1: Solvent Impact on Acetalization Efficiency
Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) |
---|---|---|---|
Water | 80.1 | 45 | 60 |
Ethanol | 24.3 | 65 | 85 |
n-Hexane | 1.9 | 78 | 92 |
Toluene | 2.4 | 75 | 90 |
Data compiled from
Flammable;Irritant;Health Hazard